1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
Overview
Description
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, also known as 1-[(benzyloxy)carbonyl]-5-hydroxy-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C14H17NO5. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyloxycarbonyl (Cbz) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid can be synthesized through a multi-step process. One common method involves the protection of piperidine with a benzyloxycarbonyl group, followed by hydroxylation at the 5-position and carboxylation at the 3-position. The reaction conditions typically involve the use of protecting groups, oxidizing agents, and carboxylating reagents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group at the 3-position can be reduced to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as trifluoroacetic acid or hydrogenation catalysts under mild conditions.
Major Products:
Oxidation: Formation of 5-keto-3-piperidinecarboxylic acid or 5-carboxy-3-piperidinecarboxylic acid.
Reduction: Formation of 3-hydroxy-5-piperidinecarboxylic acid or 3-aldehyde-5-piperidinecarboxylic acid.
Substitution: Formation of derivatives with different protecting groups or functional groups.
Scientific Research Applications
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly in the synthesis of piperidine-based drugs.
Industry: In the production of fine chemicals and as a building block for agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the benzyloxycarbonyl group. The molecular targets and pathways involved would vary based on the specific drug or compound being synthesized .
Comparison with Similar Compounds
1-Cbz-5-Hydroxy-2-piperidinecarboxylic Acid: Similar structure but with the carboxyl group at the 2-position.
1-Cbz-4-Hydroxypiperidine-3-carboxylic Acid: Similar structure but with the hydroxyl group at the 4-position.
1-Cbz-5-Methoxypiperidine-3-carboxylic Acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxyl groups allows for diverse chemical modifications and applications in various research fields .
Properties
IUPAC Name |
5-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-6-11(13(17)18)7-15(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOCRNMAOXNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678075 | |
Record name | 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-46-0 | |
Record name | 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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